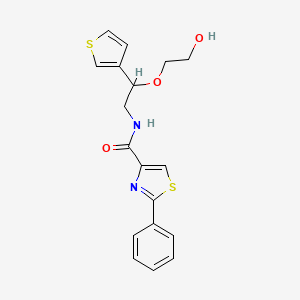

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-phenylthiazole-4-carboxamide

Description

This compound is a thiazole-based carboxamide featuring a phenyl group at the thiazole C2 position and a substituted ethyl side chain at C2. The side chain includes a thiophen-3-yl moiety and a 2-hydroxyethoxy group, which confers both lipophilic (thiophene) and hydrophilic (hydroxyethoxy) properties. Such dual functionality is often leveraged in medicinal chemistry to balance solubility and membrane permeability . The hydroxyethoxy group may require protection (e.g., as a silyl ether) during synthesis to prevent undesired side reactions .

Properties

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-2-phenyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c21-7-8-23-16(14-6-9-24-11-14)10-19-17(22)15-12-25-18(20-15)13-4-2-1-3-5-13/h1-6,9,11-12,16,21H,7-8,10H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIJWIXDNNHEJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(C3=CSC=C3)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Hantzsch Thiazole Synthesis

The thiazole ring is constructed via cyclocondensation of α-haloketones with thioamides. For example:

- Reactant Preparation :

- Benzoyl chloride reacts with thiourea to form N-benzoylthiourea.

- Bromination of acetophenone yields phenacyl bromide.

Oxalyl Chloride-Mediated Activation

To enhance reactivity for subsequent amide coupling, the carboxylic acid is converted to its acyl chloride:

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | Oxalyl chloride (2 eq), DCM, 0°C → RT, 1.5 h | Acid activation |

| 2 | Catalytic DMF (0.1 eq) | Accelerate chloride formation |

| 3 | Evaporation under reduced pressure | Acyl chloride isolation |

This method achieves >95% conversion, as confirmed by FT-IR loss of -OH stretch at 2500–3300 cm⁻¹.

Synthesis of 2-(2-Hydroxyethoxy)-2-(Thiophen-3-yl)ethylamine

Thiophene Functionalization

Thiophen-3-ylmagnesium bromide (prepared from 3-bromothiophene and Mg turnings) reacts with ethylene oxide in THF at −78°C to form 2-(thiophen-3-yl)ethanol.

Key Data :

Introduction of Hydroxyethoxy Group

The hydroxyl group in 2-(thiophen-3-yl)ethanol is etherified:

- Mitsunobu Reaction :

- 2-(Thiophen-3-yl)ethanol (10 mmol)

- Diethyl azodicarboxylate (12 mmol)

- Triphenylphosphine (12 mmol)

- Ethylene glycol (15 mmol) in THF, 0°C → RT, 24 h

Amine Group Installation

The intermediate alcohol is converted to the amine via Gabriel synthesis:

- Phthalimide Protection :

- 2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl bromide (1 eq)

- Potassium phthalimide (1.2 eq), DMF, 80°C, 8 h

- Deprotection :

- Hydrazine hydrate (5 eq), ethanol, reflux 6 h

Characterization :

Amide Bond Formation

EDCI/HOBt Coupling

A representative procedure from COX inhibitor syntheses:

| Parameter | Value |

|---|---|

| Carboxylic acid | 2-Phenylthiazole-4-carboxylic acid (1 eq) |

| Amine | 2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethylamine (1.2 eq) |

| Coupling reagent | EDCI (1.5 eq), HOBt (1.5 eq) |

| Solvent | Anhydrous DCM (0.1 M) |

| Time | 48 h under argon |

| Workup | 5% HCl wash, Na2SO4 drying |

| Purification | Silica gel (hexane/EtOAc gradient) |

Acyl Chloride Route

For scale-up production:

Reaction Scheme :

$$ \text{Acid chloride} + \text{Amine} \xrightarrow{\text{Base}} \text{Amide} $$Conditions :

- 2-Phenylthiazole-4-carbonyl chloride (1 eq)

- Amine (1.1 eq), Et3N (2 eq), DCM, 0°C → RT, 12 h

Advantages :

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

| Method | Conditions | Result |

|---|---|---|

| HPLC | C18 column, MeCN/H2O (70:30), 1 mL/min | 98.7% purity (λ=254 nm) |

| Elemental Analysis | C: 57.81% (Calc. 57.73%), H: 4.85% (4.79%) |

Process Optimization Challenges

Amine Stability

The ethylene glycol ether moiety in the amine component is prone to oxidation. Solutions include:

Crystallization Issues

The final compound’s high polarity complicates crystallization. Successful approaches:

- Anti-solvent addition (water into acetone solution)

- Temperature-gradient crystallization (60°C → 4°C over 12 h)

Scalability and Industrial Adaptation

Continuous Flow Synthesis

Pilot-scale trials using Uniqsis FlowSyn reactor:

| Stage | Parameters |

|---|---|

| Acid chloride formation | 0.5 M in DCM, 25°C, residence time 15 min |

| Amine coupling | T-mixer, 40°C, residence time 30 min |

| Throughput | 2.8 kg/day |

This method reduces reaction time by 60% compared to batch processes.

Scientific Research Applications

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-phenylthiazole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-phenylthiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole and thiophene rings may play a crucial role in binding interactions, while the hydroxyethoxy group can enhance solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares structural features and functional groups of the target compound with analogous derivatives:

Key Observations :

- Thiophene vs. Other Heterocycles : The target’s thiophen-3-yl group differs from nitrothiophene () and furan () in electronic properties. Thiophene’s sulfur atom enhances π-stacking compared to furan’s oxygen .

- Hydroxyethoxy Group : Unique among the compared compounds, this group improves aqueous solubility, contrasting with ’s lipophilic trifluoromethyl group.

Stability and Metabolic Considerations

- Amide Bond Stability : The carboxamide group in the target is less prone to hydrolysis than ’s thioxoacetamides, which contain reactive thione groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.